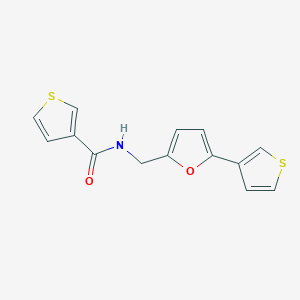

N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-3-carboxamide

CAS No.: 2034565-69-8

Cat. No.: VC5104189

Molecular Formula: C14H11NO2S2

Molecular Weight: 289.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034565-69-8 |

|---|---|

| Molecular Formula | C14H11NO2S2 |

| Molecular Weight | 289.37 |

| IUPAC Name | N-[(5-thiophen-3-ylfuran-2-yl)methyl]thiophene-3-carboxamide |

| Standard InChI | InChI=1S/C14H11NO2S2/c16-14(11-4-6-19-9-11)15-7-12-1-2-13(17-12)10-3-5-18-8-10/h1-6,8-9H,7H2,(H,15,16) |

| Standard InChI Key | RZZFDHLHDNBQCP-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1C2=CC=C(O2)CNC(=O)C3=CSC=C3 |

Introduction

N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic organic compound characterized by the integration of thiophene and furan moieties linked through a carboxamide functional group. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential applications in pharmaceuticals, organic semiconductors, and molecular electronics.

Structural Features

The compound contains:

-

Thiophene Units: A sulfur-containing five-membered aromatic ring.

-

Furan Unit: An oxygen-containing five-membered aromatic ring.

-

Carboxamide Group: A functional group (-CONH-) that provides hydrogen bonding capability, enhancing molecular interactions.

The molecular architecture combines electron-rich heterocycles (thiophene and furan), which are known for their conjugated π-systems, making the compound potentially useful in optoelectronic applications.

Synthesis Pathways

Although specific synthesis details for this compound are unavailable in the provided sources, compounds of similar structure are typically synthesized using:

-

Amide Bond Formation: Reaction between a carboxylic acid derivative (e.g., thiophene-3-carboxylic acid) and an amine containing the furan-thiophene moiety.

-

Cross-Coupling Reactions: Palladium-catalyzed Suzuki or Stille coupling reactions to link heterocyclic units .

-

Functionalization of Thiophene or Furan Rings: Electrophilic substitution or lithiation methods to introduce desired substituents.

Medicinal Chemistry

Heterocyclic compounds with thiophene and furan rings have demonstrated biological activities such as:

-

Anti-inflammatory effects via molecular docking studies targeting enzymes like 5-lipoxygenase .

The presence of the carboxamide group may enhance bioavailability and interaction with biological targets.

Organic Electronics

The conjugated π-system of thiophene and furan makes this compound a candidate for:

Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques include:

-

NMR Spectroscopy: Proton (H) and Carbon (C) NMR to identify chemical environments .

-

Mass Spectrometry (MS): Molecular weight confirmation via techniques like MALDI TOF-MS .

-

Infrared Spectroscopy (IR): Functional group identification, particularly amide bonds .

-

UV-Vis Spectroscopy: Analysis of electronic transitions due to conjugation .

Comparative Analysis with Related Compounds

Research Prospects

Future studies could explore:

-

Biological Testing: Evaluating pharmacological properties such as enzyme inhibition or cytotoxicity.

-

Material Science Applications: Investigating its role in organic thin-film transistors or solar cells.

-

Derivatization: Modifying substituents to optimize properties like solubility or electronic behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume